![molecular formula C9H13NO4 B2771183 2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 1564961-51-8](/img/structure/B2771183.png)
2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a tert-butoxy group attached to the methyl group at the 2-position and a carboxylic acid group at the 4-position of the oxazole ring
Mechanism of Action
Target of Action
It’s structurally related to n-(tert-butoxycarbonyl)ethanolamine , which is used in biochemical reagents and is a derivative of amines .
Mode of Action
Compounds with similar structures, such as n-(tert-butoxycarbonyl)ethanolamine, are used in the synthesis of phosphatidylserine ethanolamine and ornithine , suggesting that they may interact with their targets to facilitate these biochemical reactions.
Biochemical Pathways
Related compounds are involved in the synthesis of dipeptides , indicating that this compound may also influence peptide synthesis pathways.
Pharmacokinetics
For instance, N-(tert-butoxycarbonyl)ethanolamine is soluble in water or 1% acetic acid, ethyl acetate, and methanol , which suggests it could have good bioavailability.
Result of Action
Related compounds have been used in the synthesis of dipeptides , suggesting that this compound may also have a role in peptide synthesis.
Action Environment
The solubility of related compounds in various solvents suggests that the solvent environment could influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of tert-butyl alcohol and other oxidized products.
Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group attached to the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: tert-Butyl alcohol and oxidized oxazole derivatives.
Reduction: Alcohols, amines, and reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Comparison with Similar Compounds
2-Methyl-1,3-oxazole-4-carboxylic acid: Lacks the tert-butoxy group, leading to different chemical properties and reactivity.
2-[(tert-Butoxy)methyl]-1,3-thiazole-4-carboxylic acid: Contains a sulfur atom instead of oxygen in the ring, resulting in different electronic properties.
2-[(tert-Butoxy)methyl]-1,3-oxazole-5-carboxylic acid: The carboxylic acid group is at the 5-position, affecting its reactivity and interactions.
Uniqueness: 2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the tert-butoxy and carboxylic acid groups, which provide distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-9(2,3)14-5-7-10-6(4-13-7)8(11)12/h4H,5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGHTMYATNJUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=NC(=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
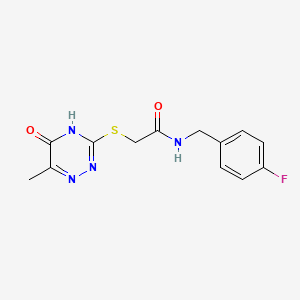
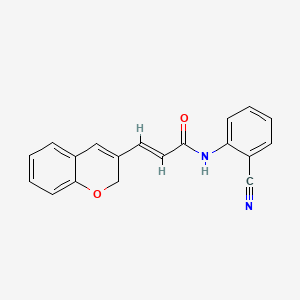
![N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2771104.png)
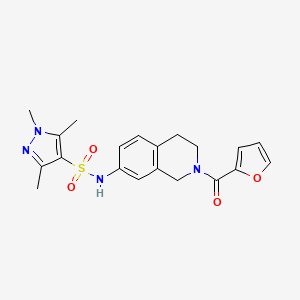
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2771108.png)
![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2771110.png)
![6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2771112.png)
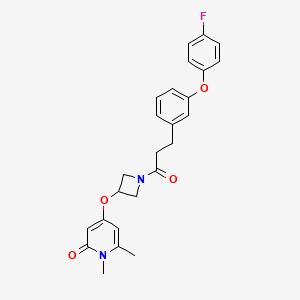
![Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2771115.png)
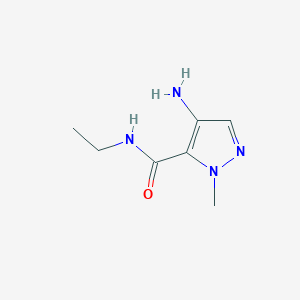
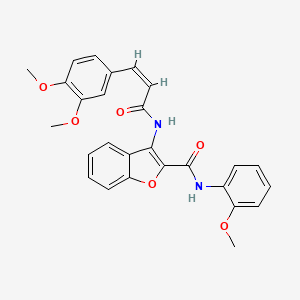
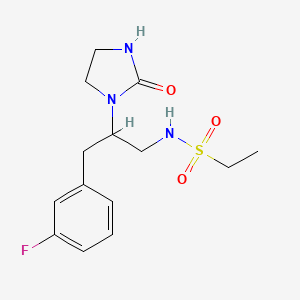
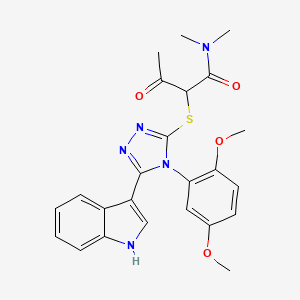
![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771123.png)
